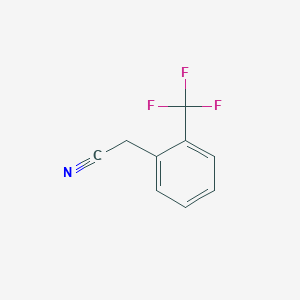

2-(Trifluoromethyl)phenylacetonitrile

概要

説明

2-(Trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C9H6F3N. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetonitrile group. This compound is known for its applications in various chemical syntheses and industrial processes .

準備方法

2-(Trifluoromethyl)phenylacetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2-(trifluoromethyl)benzyl bromide with sodium cyanide in the presence of a suitable solvent. The reaction typically proceeds under reflux conditions to yield the desired product . Industrial production methods may involve similar reactions but are optimized for large-scale production, ensuring high yield and purity .

化学反応の分析

2-(Trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.

Condensation Reactions: It is used in the synthesis of polysubstituted naphthalenes via condensation reactions with aromatic acetonitriles under basic conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common reagents used in these reactions include bases like sodium hydroxide and solvents such as tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Pharmaceutical Development

Key Role as an Intermediate

2-(Trifluoromethyl)phenylacetonitrile is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in developing drugs targeting neurological disorders, where its fluorinated structure can improve drug efficacy and selectivity. For example, it has been involved in the synthesis of fenfluramine, a drug used for treating obesity and certain seizure disorders .

Case Study: Fenfluramine

Fenfluramine, an appetite suppressant, has undergone significant research due to its effects on serotonin receptors. The synthesis of fenfluramine involves hydrolyzing this compound to produce 2-(trifluoromethyl)phenylacetic acid, which is further processed to yield the final pharmaceutical product .

Agricultural Chemicals

Enhancing Pesticide Efficacy

In agrochemicals, this compound is used to formulate pesticides and herbicides. The trifluoromethyl group enhances the biological activity of these compounds, leading to improved efficacy against pests and weeds. This application is crucial in developing more effective agricultural solutions while potentially reducing the required dosage .

Material Science

Advanced Materials Development

The compound is explored for its properties in creating advanced materials such as polymers and coatings that require high thermal stability and chemical resistance. Its incorporation into material formulations can lead to products that perform better under extreme conditions, making it valuable in industries ranging from electronics to automotive .

Organic Synthesis

Versatile Building Block

this compound serves as a versatile building block in organic synthesis. Chemists utilize it to create complex molecules with high precision and efficiency. Its ability to undergo various chemical transformations makes it a staple in synthetic organic chemistry .

Fluorinated Compounds Research

Studying Fluorination Effects

Researchers leverage this compound to study the effects of fluorination in organic compounds, leading to advancements in medicinal chemistry and material science. The unique properties imparted by the trifluoromethyl group are critical for understanding how fluorinated compounds behave in biological systems and materials applications .

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders | Synthesis of fenfluramine |

| Agricultural Chemicals | Enhances efficacy of pesticides and herbicides | Formulation improvements |

| Material Science | Used in creating advanced materials with high thermal stability | Polymers and coatings |

| Organic Synthesis | Acts as a versatile building block for complex molecule creation | Various synthetic pathways |

| Fluorinated Compounds | Research on fluorination effects in organic compounds | Advancements in medicinal chemistry |

作用機序

The mechanism of action of 2-(Trifluoromethyl)phenylacetonitrile in biological systems involves its interaction with specific molecular targets. For instance, as a precursor to CCR1 receptor antagonists, it may inhibit the binding of certain ligands to the receptor, thereby modulating immune responses. The exact pathways and molecular targets can vary depending on the specific derivative or application .

類似化合物との比較

2-(Trifluoromethyl)phenylacetonitrile can be compared with other similar compounds, such as:

4-(Trifluoromethyl)phenylacetonitrile: This compound has the trifluoromethyl group in the para position relative to the nitrile group, which can influence its reactivity and applications.

3-(Trifluoromethyl)phenylacetonitrile: Similar to the 2- and 4- isomers, but with the trifluoromethyl group in the meta position.

3,5-Bis(trifluoromethyl)phenylacetonitrile:

The uniqueness of this compound lies in its specific substitution pattern, which can affect its reactivity and suitability for certain applications compared to its isomers and other related compounds.

生物活性

2-(Trifluoromethyl)phenylacetonitrile, also known as 2-(trifluoromethyl)benzyl cyanide, is a fluorinated organic compound with the molecular formula C₉H₆F₃N and a molecular weight of 185.15 g/mol. The compound's unique trifluoromethyl group significantly influences its biological activity, making it a subject of interest in medicinal chemistry and drug development.

The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its interaction with biological targets. The synthesis typically involves reactions such as nucleophilic substitution or hydrolysis, leading to various derivatives that can exhibit different biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes, which is crucial for drug development against various diseases.

- Protein-Ligand Interactions : Its structure allows it to interact effectively with proteins, influencing biochemical pathways.

- Toxicological Studies : Understanding the safety profile of this compound is essential for its application in pharmaceuticals.

Enzyme Inhibition Studies

Research has demonstrated that compounds containing trifluoromethyl groups can significantly enhance enzyme inhibition properties. For instance, studies have shown that similar fluorinated compounds exhibit increased potency in inhibiting enzymes involved in cancer pathways.

- Case Study 1 : A study on related compounds showed that the introduction of a trifluoromethyl group increased binding affinity to target enzymes by altering the electronic properties of the molecule, leading to enhanced inhibitory effects.

Toxicological Profile

The safety data indicate that this compound poses certain risks:

- Acute Toxicity : Classified as harmful if inhaled or if it comes into contact with skin, with specific hazard statements indicating potential respiratory irritation and skin corrosion .

- Chronic Exposure Risks : Long-term exposure studies are necessary to fully understand the implications of using this compound in therapeutic settings.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Biological Activity | Notes |

|---|---|---|---|

| This compound | C₉H₆F₃N | Enzyme inhibition | Strong lipophilicity enhances activity |

| 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile | C₉H₅F₄N | Protein-ligand interactions | Enhanced metabolic stability |

| 4-(Trifluoromethyl)phenylacetonitrile | C₉H₇F₃N | Moderate enzyme inhibition | Different substitution pattern affects reactivity |

The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity due to increased hydrophobic interactions and potential hydrogen bonding with target sites on enzymes or receptors.

特性

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDCZSJGEUSERL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184460 | |

| Record name | 2-(Trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3038-47-9 | |

| Record name | 2-(Trifluoromethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3038-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)phenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003038479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)phenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Trifluoromethyl)phenylacetonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJT2S6XK2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic techniques were used to characterize 2-(Trifluoromethyl)phenylacetonitrile, and what structural insights were gained?

A1: Researchers employed Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy to analyze the vibrational modes of this compound [, ]. Additionally, ¹³C NMR and ¹H NMR spectroscopy were used to determine the compound's structure and confirm the presence of specific functional groups [, ]. These spectroscopic methods provided a comprehensive understanding of the molecule's vibrational and electronic characteristics.

Q2: How was computational chemistry used to study this compound, and what were the key findings?

A2: Density Functional Theory (DFT) calculations were performed using the B3LYP/6-311+G (d,p) level of theory to optimize the geometry of this compound and calculate its vibrational frequencies [, ]. The calculated frequencies were then compared to the experimental FT-IR and FT-Raman spectra, showing good correlation [, ]. Furthermore, Natural Bond Orbital (NBO) analysis was utilized to investigate the molecule's electronic structure, charge delocalization, and intermolecular interactions [, ]. These computational studies provided valuable insights into the molecule's stability, reactivity, and electronic properties.

Q3: What is the significance of the HOMO-LUMO energy gap in this compound?

A3: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is referred to as the HOMO-LUMO energy gap. In the case of this compound, this gap was calculated to elucidate the molecule's charge transfer interactions [, ]. A smaller HOMO-LUMO gap suggests easier charge transfer and potentially higher reactivity. Understanding these electronic properties can provide insights into the molecule's potential applications in materials science or drug design.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。